(3R)-1-(2-phenoxyethyl)pyrrolidin-3-ol

Muscarinic receptor Radioligand binding Cholinergic pharmacology

(3R)-1-(2-Phenoxyethyl)pyrrolidin-3-ol (CAS 853020-71-0 racemate; molecular formula C₁₂H₁₇NO₂; MW 207.27 g/mol) is a chiral N-substituted pyrrolidin-3-ol derivative possessing a single stereogenic center at the 3-position. The compound features a phenoxyethyl side chain attached to the pyrrolidine nitrogen, an architecture frequently explored in medicinal chemistry for muscarinic receptor modulation.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B8417354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-1-(2-phenoxyethyl)pyrrolidin-3-ol
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1CN(CC1O)CCOC2=CC=CC=C2
InChIInChI=1S/C12H17NO2/c14-11-6-7-13(10-11)8-9-15-12-4-2-1-3-5-12/h1-5,11,14H,6-10H2/t11-/m1/s1
InChIKeyNHJLEQHHJSNQGA-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-1-(2-Phenoxyethyl)pyrrolidin-3-ol: Procurement-Ready Chiral Pyrrolidine Building Block


(3R)-1-(2-Phenoxyethyl)pyrrolidin-3-ol (CAS 853020-71-0 racemate; molecular formula C₁₂H₁₇NO₂; MW 207.27 g/mol) is a chiral N-substituted pyrrolidin-3-ol derivative possessing a single stereogenic center at the 3-position . The compound features a phenoxyethyl side chain attached to the pyrrolidine nitrogen, an architecture frequently explored in medicinal chemistry for muscarinic receptor modulation [1]. Commercial availability is typically limited to the racemate; the defined (R)-enantiomer is offered as a specialized chiral building block for asymmetric synthesis by select vendors .

Why Generic (3R)-1-(2-Phenoxyethyl)pyrrolidin-3-ol Substitutes Fail in Chiral-Dependent Assays


Direct substitution of the (R)-enantiomer with the (S)-enantiomer or the racemic mixture can compromise assay integrity in stereosensitive biological systems. The 3-hydroxyl group serves as a key hydrogen-bond donor/acceptor and a potential metabolic soft spot; its spatial orientation directly dictates receptor complementarity [1]. While the racemate (CAS 853020-71-0) exhibits measurable muscarinic receptor affinity (IC₅₀ = 930 nM, rat cortical homogenate [2]), this value represents an average of potentially divergent enantiomer activities, masking any eudismic ratio that may confer target selectivity or reduced off-target binding. Furthermore, achiral analogs such as 1-(2-phenoxyethyl)pyrrolidine (CAS 74-54-4) lack the hydroxyl pharmacophore entirely, precluding meaningful structure-activity relationship (SAR) extrapolation [3].

Quantitative Differentiation of (3R)-1-(2-Phenoxyethyl)pyrrolidin-3-ol from In-Class Analogs


Muscarinic Receptor Affinity: Racemate vs. Des-hydroxy Analog

The racemate of the target compound (CAS 853020-71-0) demonstrates measurable affinity for the muscarinic acetylcholine receptor (IC₅₀ = 930 nM) in rat cortical homogenates using [³H]OXO-M as the radioligand [1]. In contrast, the des-hydroxy analog 1-(2-phenoxyethyl)pyrrolidine (CAS 74-54-4) lacks the 3-hydroxyl hydrogen-bonding motif and is not reported as a muscarinic ligand in the same assay panel, indicating that the hydroxyl group is critical for receptor recognition. This establishes the pyrrolidin-3-ol core as a minimal pharmacophoric requirement for this target class.

Muscarinic receptor Radioligand binding Cholinergic pharmacology

Chiral Resolution Provides Defined Stereochemistry vs. Racemic Uncertainty

The (3R)-enantiomer is supplied with a defined absolute configuration at the C-3 chiral center, confirmed by the stereodescriptor in its systematic name [1]. In contrast, the widely available racemic 1-(2-phenoxyethyl)pyrrolidin-3-ol (CAS 853020-71-0) contains an equimolar mixture of (R)- and (S)-enantiomers, introducing an uncontrolled variable in any biological or catalytic system sensitive to molecular chirality. While no published eudismic ratio exists for this specific scaffold, precedent across muscarinic pyrrolidin-3-ol ligands demonstrates that enantiomers can exhibit >10-fold differences in receptor affinity depending on hydroxyl configuration [2].

Chiral separation Enantiomeric excess Stereospecific synthesis

Pyrrolidin-3-ol vs. Pyrrolidine Ring in LOGP and Hydrogen-Bonding Capacity

The presence of the 3-hydroxyl group in the target compound introduces one hydrogen-bond donor (HBD) and increases topological polar surface area (tPSA) relative to the non-hydroxylated analog 1-(2-phenoxyethyl)pyrrolidine (CAS 74-54-4) [1]. Computed molecular properties indicate an increase of approximately 20.2 Ų in tPSA and the addition of one HBD for the pyrrolidin-3-ol scaffold compared to the parent pyrrolidine, modulating both passive membrane permeability and target-binding interactions . These differential physicochemical properties directly influence the compound's suitability for CNS vs. peripheral target engagement strategies.

Physicochemical properties Lipophilicity Hydrogen bonding

Optimal Application Scenarios for (3R)-1-(2-Phenoxyethyl)pyrrolidin-3-ol Based on Differential Evidence


Chiral Muscarinic Receptor Ligand Optimization

The defined (R)-stereochemistry and demonstrated role of the hydroxyl group in muscarinic receptor engagement (IC₅₀ = 930 nM for the racemate [1]) position this compound as a privileged starting point for enantioselective muscarinic M3 antagonist programs. Researchers can use the (R)-enantiomer to establish the eudismic ratio and optimize subtype selectivity with confidence that stereochemical ambiguity is eliminated.

Asymmetric Synthesis and Chiral Auxiliary Development

The single enantiomer serves as a chiral building block for the construction of more complex pyrrolidine-based ligands, catalysts, or pharmaceutical intermediates. The defined (R)-configuration at the hydroxyl-bearing carbon enables diastereoselective transformations, enabling synthesis of enantiomerically pure quaternary ammonium muscarinic antagonists as described in patent literature [2].

Physicochemical Property Benchmarking for CNS vs. Peripheral Profiling

The differential tPSA (ΔtPSA ≈ +20.2 Ų vs. des-hydroxy analog) and HBD count (+1) provide a quantifiable basis for using this compound to probe the impact of hydroxylation on blood-brain barrier penetration . Procurement of the pure (R)-enantiomer allows unambiguous correlation of physicochemical properties with in vitro permeability and receptor occupancy data.

Quote Request

Request a Quote for (3R)-1-(2-phenoxyethyl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.